

Unveiling VHL Ligand Conjugate 122: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	E3 Ligase Ligand-linker Conjugate 122	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of a specific von Hippel-Lindau (VHL) E3 ligase ligand, referred to as VHL ligand conjugate 122. This document details the synthetic pathway, the biological context of VHL, and the broader application of such ligands in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Introduction to VHL and PROTAC Technology

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that responds to changes in oxygen levels.[1][2] It functions as the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which targets the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions or when the VHL gene is mutated, HIF- α is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and glucose metabolism, which can contribute to tumor growth.[4][5]

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[6] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase, such as VHL.[7][8] This



induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The development of potent and specific small molecule ligands for E3 ligases is therefore a cornerstone of PROTAC technology.[7]

Synthesis of VHL Ligand Conjugate 122

The synthesis of VHL ligand 122 involves a multi-step chemical process, starting from readily available precursors. The following protocol is a detailed methodology for its synthesis, as described in the scientific literature.[9]

Experimental Protocol: Synthesis of VHL Ligand 122

Step a: Boc Protection

- Reagents: Starting amine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Water (H₂O), Ethyl acetate (EtOAc).
- Procedure: The starting amine is dissolved in a mixture of EtOAc and water. NaHCO₃ is added, followed by the portion-wise addition of (Boc)₂O. The reaction is stirred at room temperature for 2 hours. After completion, the organic layer is separated, washed, dried, and concentrated to yield the Boc-protected amine.

Yield: 99%[9]

Step b: Palladium-Catalyzed C-H Arylation

- Reagents: Boc-protected intermediate, 4-methylthiazole, Palladium(II) acetate (Pd(OAc)₂),
 Potassium acetate (KOAc), Dimethylacetamide (DMA).
- Procedure: The Boc-protected intermediate, 4-methylthiazole, Pd(OAc)₂, and KOAc are combined in DMA. The mixture is heated to 90°C and stirred for 18 hours. After cooling, the reaction is worked up to isolate the arylated product.

Yield: 82%[9]

Step c: Boc Deprotection



- Reagents: Arylated intermediate, 4 M Hydrochloric acid (HCl) in Methanol (MeOH) or Dioxane.
- Procedure: The arylated intermediate is dissolved in a solution of 4 M HCl in either methanol
 or dioxane and stirred at room temperature for 3-12 hours. The solvent is then removed
 under reduced pressure to yield the deprotected amine salt.

• Yield: 85-100%[9]

Step d & e: Peptide Coupling and Deprotection (Iterative)

- Reagents: Deprotected amine, Boc-Hyp-OH or Boc-Tle-OH, HATU, DIPEA, DMF, 4 M HCl in Dioxane.
- Procedure: The deprotected amine is coupled with a Boc-protected amino acid (Boc-Hyp-OH or Boc-Tle-OH) using HATU as a coupling agent and DIPEA as a base in DMF. The reaction is carried out at 0°C to room temperature for 12 hours. Following the coupling, the Boc group is removed using 4 M HCl in dioxane. This cycle is repeated to build the peptide-like backbone.

• Yield: 80% for each two-step cycle.[9]

Step f: Final Amide Bond Formation

- Reagents: Intermediate from step e, Compound 116, HATU, DIPEA, THF.
- Procedure: The intermediate is coupled with compound 116 using HATU and DIPEA in THF at room temperature for 2 hours. This is followed by a final deprotection step with 4 M HCI in MeOH for 3 hours.

Yield: 72%[9]

Step g: Conjugation to POI Ligand-Linker

- Reagents: Final VHL ligand core, POI ligand-linker-CO₂H, HATU, DIPEA, DMF.
- Procedure: The final VHL ligand core is conjugated to a pre-synthesized linker attached to the protein of interest (POI) ligand, which has a terminal carboxylic acid. The coupling is



performed using HATU and DIPEA in DMF at 0°C to room temperature for 20 minutes to 1 hour.

• Yield: 32-40%[9]

Synthesis Workflow



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Caption: Synthetic workflow for VHL ligand conjugate 122.

Biological Activity and Data

While specific quantitative data for "VHL ligand conjugate 122" is not extensively available in the public domain under this exact identifier, the activity of PROTACs utilizing similar VHL ligands can be summarized. The efficacy of a VHL-based PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (D_{max}).

For a representative VHL-based PROTAC targeting p38α, the following data was observed:

Compound	Target	Cell Line	DC ₅₀ (nM)	D _{max} (%)
NR-11c	p38α	MDA-MB-231	~10-100	>80
NR-11c	p38α	T47D	~10-100	>80
NR-11c	p38α	BBL358	~10-100	>80

Data derived

from a study on

VHL-based

PROTACs for

p38α

degradation.[6]



Experimental Protocol: Western Blot for Protein Degradation

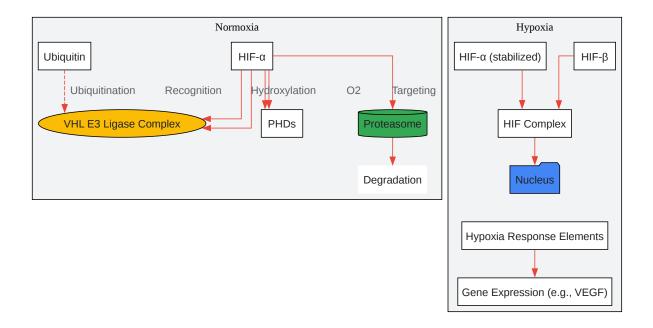
- Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the level of the target protein is normalized to the loading control.

VHL Signaling Pathway and PROTAC Mechanism of Action

The canonical VHL signaling pathway revolves around the regulation of HIF- α . The mechanism of action for a VHL-based PROTAC leverages this natural cellular process.

VHL/HIF-α Signaling Pathway



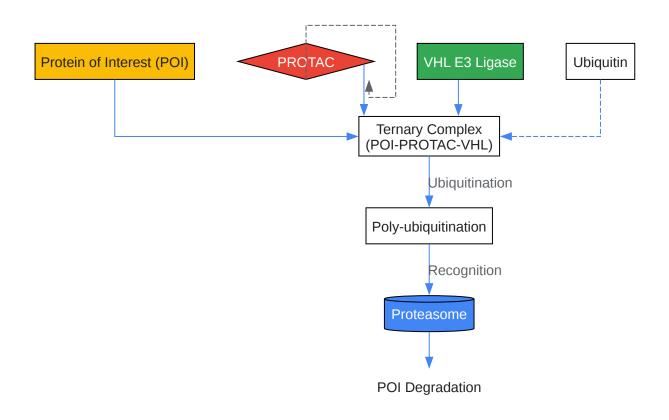


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Caption: The VHL/HIF- α signaling pathway in normoxia and hypoxia.

PROTAC Mechanism of Action





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